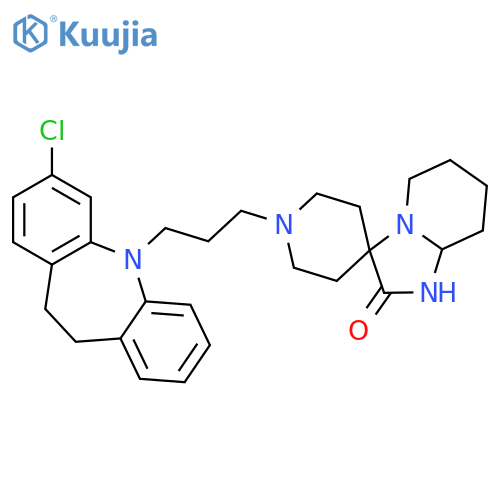Cas no 89419-40-9 (Mosapramine)

Mosapramine structure
Mosapramine 化学的及び物理的性質
名前と識別子
-
- Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro-
- 1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
- MOSAPRAMINE
- Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahyd
- 1'-[3-(3-chloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)propyl]hexahydro-2h-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
- Mosapramine (INN)
- Mosapramine HCl
- Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one,1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro
- 1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one
- Q6144116
- 4,4-DICHLORODIPHENYLSULFIDE
- AKOS016014037
- SCHEMBL147139
- Mosapramine hydrochloride [JAN]
- MOSAPRAMINE [MI]
- CHEBI:166972
- Clospipramine (hydrochloride)
- DTXCID7028772
- DB13676
- Tox21_113329
- MOSAPRAMINE [MART.]
- L004956
- (+/-)-1'-(3-(3-CHLORO-10,11-DIHYDRO-5H-DIBENZ(B,F)AZEPIN-5-YL)PROPYL)HEXAHYDROSPIRO(IMIDAZO(1,2-A)PYRIDINE-3(2H),4'-PIPERIDIN)-2-ONE
- MOSAPRAMINE [WHO-DD]
- BDBM50530438
- DTXSID0048846
- NS00124555
- CHEMBL2106650
- UNII-04UZQ7O9SJ
- NCGC00183853-01
- CHEBI:135775
- 89419-40-9
- HY-106584
- (- )-1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)hexahydrospiro(imidazo(1,2-a)pyridine-3(2H),4'-piperidin)-2-one.
- Clospipramine
- D08235
- CS-0026106
- Mosapramine (hydrochloride)
- Mosapramine [INN]
- CAS-89419-40-9
- (+-)-1'-(3-(3-Chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl)hexahydrospiro(imidazo(1,2-a)pyridine-3(2H),4'-piperidin)-2-one
- 04UZQ7O9SJ
- DA-75682
- Mosapramine; Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one, 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexahydro-; Spiro[imidazo[1,2-a]pyridine-3(2H),4'-piperidin]-2-one, 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]hexah
- Mosapramine
-
- MDL: MFCD00867739
- インチ: InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
- InChIKey: PXUIZULXJVRBPC-UHFFFAOYSA-N
- ほほえんだ: O=C1NC2CCCCN2C13CCN(CCCN4C5=CC(Cl)=CC=C5CCC6=CC=CC=C64)CC3
計算された属性
- せいみつぶんしりょう: 478.25000
- どういたいしつりょう: 478.2499394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- PSA: 38.82000
- LogP: 5.01280
Mosapramine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M873000-1mg |
Mosapramine |
89419-40-9 | 1mg |
$ 161.00 | 2023-04-15 | ||
| TRC | M873000-5mg |
Mosapramine |
89419-40-9 | 5mg |
$ 655.00 | 2023-04-15 | ||
| TRC | M873000-10mg |
Mosapramine |
89419-40-9 | 10mg |
$ 1263.00 | 2023-04-15 | ||
| Chemenu | CM139081-1g |
1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one |
89419-40-9 | 95% | 1g |
$1866 | 2022-12-28 | |
| Biosynth | PDA41940-500 mg |
Mosapramine |
89419-40-9 | 500MG |
$575.00 | 2023-01-03 | ||
| Chemenu | CM139081-1g |
1'-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)hexahydro-2H-spiro[imidazo[1,2-a]pyridine-3,4'-piperidin]-2-one |
89419-40-9 | 95% | 1g |
$1866 | 2021-08-05 | |
| Biosynth | PDA41940-50 mg |
Mosapramine |
89419-40-9 | 50mg |
$120.00 | 2023-01-03 | ||
| Biosynth | PDA41940-25 mg |
Mosapramine |
89419-40-9 | 25mg |
$75.00 | 2023-01-03 | ||
| Biosynth | PDA41940-250 mg |
Mosapramine |
89419-40-9 | 250MG |
$360.00 | 2023-01-03 | ||
| Biosynth | PDA41940-100 mg |
Mosapramine |
89419-40-9 | 100MG |
$192.00 | 2023-01-03 |
Mosapramine 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
89419-40-9 (Mosapramine) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
